molecular formula C12H12N2O2S B583752 Dapsone-d4 CAS No. 1346602-12-7

Dapsone-d4

Cat. No. B583752
M. Wt: 252.324
InChI Key: MQJKPEGWNLWLTK-NMRLXUNGSA-N
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Description

Dapsone D4, chemically known as 4-((4-Aminophenyl)sulfonyl)benzen-2,3,5,6-d4-amine, is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dapsone .


Synthesis Analysis

Dapsone and its analogues have been synthesized and tested on established and primary cultured glioma cells to determine effects on proliferation, anchorage-independent growth, and migration . The crystal engineering method of cocrystallization has been used to study new solid forms of dapsone . A conceptual DFT analysis was carried out to gain more insight into the redox process .


Molecular Structure Analysis

The chemical structure of Dapsone D4 consists of two benzene rings connected by a sulfone group (-SO2-). This structure gives Dapsone D4 its unique antimicrobial properties, as it is able to inhibit the growth of bacteria, fungi, and parasites by interfering with their ability to produce folic acid . The formation of the supramolecular synthon is confirmed to be the contribution of hydrogen bonding .


Chemical Reactions Analysis

Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . It also inhibits reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells and downregulating neutrophil-mediated inflammatory responses .


Physical And Chemical Properties Analysis

Dapsone is a white crystalline powder that is odorless. It has a purity of at least 99.5% and an apparent density at 20°C of approximately 300 Kg/m3. It has a pH of 5.5 to 7.5 when 10g/l is dissolved in water at 20°C. It is exceedingly soluble in alcohol, acetone, and MEK .

Scientific Research Applications

  • Dermatological Applications : Dapsone is primarily known for its effectiveness in dermatology. It exhibits both antimicrobial/antiprotozoal effects and anti-inflammatory features. Its anti-inflammatory properties are particularly beneficial in treating chronic inflammatory disorders in dermatology (Wozel & Blasum, 2013).

  • Antiglioma Activity : Dapsone has shown potential in treating glioma. Research suggests that dapsone and its analogues can inhibit various neoplastic features, such as anchorage-independent growth, clonogenic survival, and directed migration in glioma cells (Karpel-Massler et al., 2017).

  • Impact on Male Fertility : In animal studies, dapsone administration led to significant decreases in body and reproductive organ weights, sperm parameters, and serum testosterone concentration, suggesting potential adverse effects on male fertility (Akinsomisoye, Gupta, & Raji, 2019).

  • Mast Cell Modulation : Dapsone has been found to inhibit mast cell activation and prevent generation and/or release of mast cell mediators, which could explain some of its therapeutic effects in disorders involving mast cells (Ruzicka, Wasserman, Soter, & Printz, 1983).

  • Role in Methemoglobinemia : Dapsone is a recognized cause of acquired methemoglobinemia in human patients. Its metabolite, dapsone hydroxylamine, contributes to this condition, which impairs oxygen delivery (Abouraya et al., 2012).

  • Neuroprotective and Cytoprotective Effects : Dapsone has been identified as a safe and effective neuro and cytoprotective agent in various models of ischemic damage, traumatic damage, and neurodegenerative diseases like Parkinson's and Alzheimer's (Diaz‐Ruiz et al., 2021).

  • Pharmacokinetics and Metabolism : Dapsone's pharmacokinetics and metabolism have been studied extensively, revealing insights into its acetylation and elimination processes, which are important for its clinical use (Zuidema, Hilbers-Modderman, & Merkus, 1986).

  • Electroanalytical Applications : An electrochemical sensor based on a molecularly imprinted polymer for dapsone determination in pharmaceutical samples has been developed, showcasing its potential in analytical chemistry (Essousi & Barhoumi, 2018).

  • Anticonvulsive Effects : Dapsone has displayed anticonvulsive effects in animal models of epilepsy, suggesting its potential as an antiepileptic drug (Hamada et al., 1991).

  • HLA-B*1301 and Dapsone Hypersensitivity

    : The HLA-B*13:01 allele has been linked to the development of dapsone hypersensitivity syndrome among patients with leprosy (Zhang et al., 2013).

  • Hematological Effects : Dapsone's hematological side-effects, including methemoglobinemia and hemolysis, have been a focus of research. The N-hydroxy metabolites of dapsone are implicated in these effects (Jollow, Bradshaw, & McMillan, 1995).

  • Photodermatitis : Dapsone has been associated with photosensitivity in patients, an adverse reaction not restricted to leprosy patients (Stöckel, Meurer, & Wozel, 2001).

  • Topical Formulations for Acne : Dapsone's efficacy in treating acne via topical formulations has been explored, showing potential as an alternative treatment for dermatological conditions (Shamma, Salah Ad-din, & Abdeltawab, 2019).

  • Treatment of Pemphigus and Pemphigoid : Dapsone has shown efficacy in the treatment of pemphigus and pemphigoid, often used as a corticosteroid-sparing agent (Gürcan & Ahmed, 2009).

  • Granulopoiesis Inhibition : Research has shown that a metabolite of dapsone, DDS-NOH, can suppress human marrow CFUc proliferation, linking it to agranulocytosis (Weetman et al., 1980).

  • Toxicity and Patient Tolerance : Studies have investigated the toxicity of dapsone and strategies for increasing patient tolerance, focusing on its hemotoxic effects and potential countermeasures (Coleman, 1993).

Future Directions

Dapsone has been traditionally used as a potent anti-bacterial agent in clinical management of leprosy and has been among the first-line medications used in multidrug treatment of leprosy recommended by the World Health Organization (WHO). It has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions, and it has been described in treating a wide variety of inflammatory and infectious skin conditions . Future research may explore different molecular targets for dapsone and provide further insight into the anti-inflammatory mechanism of dapsone .

properties

IUPAC Name

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapsone-d4

Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
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tetrahydroacridones
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Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
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100 g
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68.4 g
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150 mL
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82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
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Citations

For This Compound
3
Citations
LE Sojo, G Lum, P Chee - Analyst, 2003 - pubs.rsc.org
… including fexofenadine/d6-fexofenadine, dapsone/d4-dapsone and peudoephedrine/d3-… /d3-ephedrine 1.02 ± 0.080 and dapsone/d4-dapsone 0.905 ± 0.048) as predicted by the model…
Number of citations: 136 pubs.rsc.org
YL Chen, H Junga, X Jiang… - Journal of separation …, 2003 - Wiley Online Library
… Debrisoquin-13C-15N2 hydrobromide salt and dapsone-d4 were synthesized in our laboratory. These internal standards do not contain analytes of interest. All standards were stored in …
KM Verge - 2004 - library-archives.canada.ca
Electrospray mass spectrometry is a'soft'ionization technique used to transfer molecules with near zero vapor pressures from solution to the gas phase at atmospheric pressure with no …
Number of citations: 0 library-archives.canada.ca

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